molecular formula C11H12O3 B11906417 (S)-6-Methylchroman-3-carboxylic acid

(S)-6-Methylchroman-3-carboxylic acid

Cat. No.: B11906417
M. Wt: 192.21 g/mol
InChI Key: UUHUXJJYCVPIDW-VIFPVBQESA-N
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Description

(S)-6-Methylchroman-3-carboxylic acid is an organic compound belonging to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methylchroman-3-carboxylic acid typically involves several steps:

    Starting Material: The synthesis often begins with a substituted benzaldehyde.

    Cyclization: The benzaldehyde undergoes a cyclization reaction to form the chroman ring structure.

    Methylation: The chroman intermediate is then methylated at the 6-position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation steps.

    High-Pressure Reactions: Employing high-pressure conditions to improve reaction yields.

    Purification: Utilizing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methylchroman-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogens or nitrating agents for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(S)-6-Methylchroman-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of (S)-6-Methylchroman-3-carboxylic acid involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-Methylchroman-2-carboxylic acid: Similar structure but different position of the carboxylic acid group.

    6-Methylchroman-4-carboxylic acid: Another isomer with the carboxylic acid group at the 4-position.

    6-Methylchroman-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

(S)-6-Methylchroman-3-carboxylic acid is unique due to its specific (S)-enantiomeric form, which can result in different biological activities compared to its racemic or ®-enantiomeric counterparts. Its specific arrangement allows for targeted interactions in biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(3S)-6-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

UUHUXJJYCVPIDW-VIFPVBQESA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC[C@H](C2)C(=O)O

Canonical SMILES

CC1=CC2=C(C=C1)OCC(C2)C(=O)O

Origin of Product

United States

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